molecular formula C14H12N2O3 B5349831 3-methyl-4-nitro-5-[(1Z,3Z)-4-phenylbuta-1,3-dienyl]-1,2-oxazole

3-methyl-4-nitro-5-[(1Z,3Z)-4-phenylbuta-1,3-dienyl]-1,2-oxazole

Cat. No.: B5349831
M. Wt: 256.26 g/mol
InChI Key: DKPBCIGIONEFBT-OZDSWYPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-nitro-5-[(1Z,3Z)-4-phenylbuta-1,3-dienyl]-1,2-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a nitro group, a phenyl group, and a conjugated diene system, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-5-[(1Z,3Z)-4-phenylbuta-1,3-dienyl]-1,2-oxazole typically involves a multi-step process. One common method includes the aldol condensation of 3,5-dimethyl-4-nitroisoxazole with aromatic aldehydes, followed by a Michael addition with activated methylene compounds. This process is often carried out under base-catalyzed conditions using pyrrolidine and triethylamine as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent-free grinding reactions and microwave-assisted synthesis are also explored to improve the atom economy and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitro-5-[(1Z,3Z)-4-phenylbuta-1,3-dienyl]-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases like sodium hydroxide and potassium carbonate. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-Methyl-4-nitro-5-[(1Z,3Z)-4-phenylbuta-1,3-dienyl]-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-5-[(1Z,3Z)-4-phenylbuta-1,3-dienyl]-1,2-oxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s conjugated diene system also allows it to participate in electron transfer reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-4-nitro-5-[(1Z,3Z)-4-phenylbuta-1,3-dienyl]-1,2-oxazole apart is its unique combination of a nitro group, a phenyl group, and a conjugated diene system within an oxazole ring. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-4-nitro-5-[(1Z,3Z)-4-phenylbuta-1,3-dienyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-11-14(16(17)18)13(19-15-11)10-6-5-9-12-7-3-2-4-8-12/h2-10H,1H3/b9-5-,10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPBCIGIONEFBT-OZDSWYPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.